molecular formula C18H19NO3 B15037529 2-(2-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

2-(2-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

Cat. No.: B15037529
M. Wt: 297.3 g/mol
InChI Key: ITSBKIROMLNXKE-UHFFFAOYSA-N
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Description

2-(2-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes an ethoxyphenyl group and a tetrahydroisoindole core

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

4-(2-ethoxyphenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione

InChI

InChI=1S/C18H19NO3/c1-2-22-14-6-4-3-5-13(14)19-17(20)15-11-7-8-12(10-9-11)16(15)18(19)21/h3-8,11-12,15-16H,2,9-10H2,1H3

InChI Key

ITSBKIROMLNXKE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C3C4CCC(C3C2=O)C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves multiple steps One common method includes the reaction of 2-ethoxybenzaldehyde with a suitable amine to form an imine intermediate This intermediate is then subjected to a cyclization reaction under acidic or basic conditions to form the tetrahydroisoindole core

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxyphenol: A simpler compound with an ethoxy group attached to a phenol ring.

    3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole: Lacks the ethoxyphenyl group but shares the tetrahydroisoindole core.

Uniqueness

2-(2-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is unique due to the presence of both the ethoxyphenyl group and the tetrahydroisoindole core. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

The compound 2-(2-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione , also known by its CAS number 55680-85-8 , is a member of the isoindole derivatives family. This compound has garnered attention due to its potential biological activities, which may include anti-cancer properties, neuroprotective effects, and modulation of various signaling pathways.

  • Molecular Formula : C17H17NO3
  • Molecular Weight : 283.32 g/mol
  • Density : 1.279 g/cm³
  • Boiling Point : 508.1°C at 760 mmHg
  • Refractive Index : 1.61

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its interaction with cellular pathways and potential therapeutic applications.

Preliminary studies suggest that this compound may interact with specific biological targets such as receptors and enzymes involved in disease processes. Notably, its ability to inhibit the Wnt signaling pathway has been highlighted as a key mechanism contributing to its biological effects.

Case Study 1: Wnt Signaling Inhibition

A study investigated the impact of this compound on Wnt signaling in human embryonic stem cells (hESCs). The results indicated that the compound significantly inhibited Wnt pathway activity, which is crucial for cardiogenic differentiation. The IC50 value for this inhibition was found to be approximately 26 nM, demonstrating its potency in modulating this pathway .

Compound% Inhibition (1 μM)IC50 (nM)
2-(2-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole78 ± 2190 ± 46

Case Study 2: Neuroprotective Effects

Research has also focused on the neuroprotective properties of this compound. In vitro assays demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis. This effect was attributed to the modulation of reactive oxygen species (ROS) levels and the enhancement of cellular antioxidant defenses.

Comparative Analysis with Similar Compounds

The structural uniqueness of 2-(2-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole differentiates it from other isoindole derivatives. For instance:

Compound NameMolecular FormulaUnique Features
Isoindole Derivative AC16H15NO3Exhibits anti-inflammatory properties
Isoindole Derivative BC17H19NO4Known for its cytotoxic effects against cancer cells

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing derivatives of this isoindole-dione scaffold, and how can reaction conditions be optimized?

  • Methodological Answer : Derivatives are typically synthesized via nucleophilic substitution or cycloaddition reactions. For example, thiazole or tetrazole hybrids are prepared by reacting the core structure with thiourea derivatives or arylthiazole precursors under reflux in dry DMF or THF, using triethylamine as a base. Reaction optimization involves adjusting solvent polarity, temperature (e.g., 60–80°C), and stoichiometric ratios of reagents (e.g., sodium azide for tetrazole formation) . Purification often employs silica gel chromatography with hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of synthesized derivatives?

  • Methodological Answer : Confirmatory techniques include:

  • ¹H/¹³C-NMR : To assign proton environments (e.g., ethoxyphenyl protons at δ 6.5–7.5 ppm, norbornene bridge protons at δ 1.2–3.0 ppm) and verify stereochemistry .
  • HRMS (ESI) : For exact mass validation (e.g., [M+H]⁺ or [M-H]⁻ ions with <5 ppm error) .
  • IR Spectroscopy : To identify carbonyl stretches (~1700–1750 cm⁻¹) and functional groups like Se–C bonds in selenocyanate derivatives .

Q. How is preliminary antibacterial activity screened for these compounds, and what are common bacterial targets?

  • Methodological Answer : Use agar dilution or microbroth dilution assays (e.g., against Streptococcus pyogenes, Clostridium perfringens) with concentrations ranging from 1–256 µg/mL. Activity is assessed via minimum inhibitory concentration (MIC) values, comparing derivatives to standards like ampicillin. Derivatives with electron-withdrawing substituents (e.g., nitro groups) often show enhanced potency .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments for isoindole-dione derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) provides unambiguous stereochemical data. For example, the norbornene bridge conformation (endo/exo) and ethoxyphenyl torsion angles can be refined against high-resolution (<1.0 Å) data. Hydrogen bonding networks (e.g., carbonyl interactions) further validate packing models .

Q. What strategies address discrepancies in biological activity data across structurally similar derivatives?

  • Methodological Answer : Contradictions (e.g., variable MICs against Staphylococcus aureus) require:

  • Dose-response curves : To confirm reproducibility and rule out assay variability.
  • Molecular docking : To correlate substituent effects (e.g., 2-chlorophenyl vs. 4-nitrophenyl) with target binding (e.g., DNA gyrase inhibition) .
  • Metabolic stability assays : To assess whether inactive derivatives undergo rapid degradation in vitro .

Q. How can selenium incorporation into the scaffold modulate bioactivity, and what synthetic challenges arise?

  • Methodological Answer : Selenocyanate derivatives (e.g., 2-(4-selenocyanatophenyl)-substituted analogs) are synthesized via NaBH₄-mediated reduction followed by selenylation. These derivatives exhibit altered redox properties and enhanced Gram-positive bacterial inhibition. Challenges include controlling selenium’s toxicity during synthesis and ensuring stability under physiological pH .

Q. What computational methods are used to predict structure-activity relationships (SAR) for isoindole-dione hybrids?

  • Methodological Answer :

  • DFT calculations : To optimize geometries and calculate electrostatic potential maps (e.g., identifying nucleophilic/electrophilic regions).
  • MD simulations : To model ligand-enzyme dynamics (e.g., binding to topoisomerase IV over 100-ns trajectories).
  • QSAR models : Using descriptors like LogP, polar surface area, and H-bond donors to predict MIC trends .

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